1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile
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Overview
Description
1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridazine ring substituted with a chlorine atom and a triazole ring with a carbonitrile group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of 6-chloropyridazine with 1,2,4-triazole-3-carbonitrile under specific conditions. One common method includes:
Reagents: 6-chloropyridazine, 1,2,4-triazole-3-carbonitrile, and a suitable solvent such as ethanol or dimethylformamide (DMF).
Conditions: The reaction is often carried out under reflux conditions, with the mixture being heated to a specific temperature for a set duration to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.
Optimized conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and reaction time.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Cycloaddition reactions: The triazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Cycloaddition reactions: Reagents like alkenes or alkynes are used, often under thermal or catalytic conditions.
Major Products
Substitution reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Cycloaddition reactions: Products are new heterocyclic compounds formed by the addition of the triazole ring to the alkene or alkyne.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways involved: It can affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Examples include 1-(6-Chloropyridazin-3-yl)piperidin-4-ol and 1-(6-Chloropyridazin-3-yl)piperidin-4-one.
Uniqueness: The presence of both the triazole and carbonitrile groups in this compound provides unique reactivity and potential biological activities that may not be present in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN6/c8-5-1-2-7(12-11-5)14-4-10-6(3-9)13-14/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVKEHZIAJCWBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=NC(=N2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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